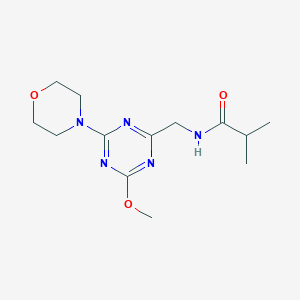

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)isobutyramide

Description

N-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)isobutyramide is a triazine-based compound characterized by three key substituents:

- 4-Methoxy group: Enhances electron density on the triazine ring, influencing reactivity and interactions.

- 6-Morpholino group: A polar heterocyclic amine that improves solubility and stabilizes the triazine core.

Its molecular formula is C₁₅H₂₄N₅O₃ (MW: 322.39 g/mol). The compound’s structural complexity and functional diversity make it a candidate for applications in medicinal chemistry and agrochemical research.

Properties

IUPAC Name |

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O3/c1-9(2)11(19)14-8-10-15-12(17-13(16-10)20-3)18-4-6-21-7-5-18/h9H,4-8H2,1-3H3,(H,14,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPMPMFCEQBGJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCC1=NC(=NC(=N1)OC)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)isobutyramide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with morpholine under controlled conditions . The reaction is carried out in a solvent mixture of dioxane and water, using sodium carbonate as a base. The reaction temperature is maintained between 70-80°C. Industrial production methods may involve the use of microwave irradiation to achieve higher yields and purity in a shorter time .

Chemical Reactions Analysis

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)isobutyramide undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, where the chlorine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Condensation Reactions: It can participate in condensation reactions with carboxylic acids and amines to form amides and esters.

Common reagents used in these reactions include sodium carbonate, dioxane, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)isobutyramide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)isobutyramide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication . The compound’s structure allows it to bind effectively to the active site of the enzyme, disrupting its function and leading to bacterial cell death.

Comparison with Similar Compounds

Substituent Analysis of Triazine Derivatives

Below is a comparative analysis of substituents at positions 2, 4, and 6 of the triazine core:

Key Findings from Comparative Studies

Electron Density and Reactivity: The target compound’s 4-methoxy group donates electrons to the triazine ring, contrasting with the electron-withdrawing chlorine in compound 2f . This difference may alter nucleophilic substitution kinetics. Morpholino groups at position 6 (shared by the target and compounds 2f, 4i, and bis-morpholino derivatives) enhance solubility via polarity but reduce metabolic stability compared to piperidine analogs .

Bis-morpholino derivatives (e.g., compound 30 ) exhibit higher solubility (~50% yield in polar solvents) but may suffer from reduced membrane permeability due to excessive polarity.

Synthetic Accessibility: The target compound’s synthesis likely follows sequential substitution routes similar to those for amino acid derivatives (e.g., compounds 15–28 ), though the branched amide group may require specialized coupling reagents. Bis-morpholino derivatives are synthesized efficiently (e.g., 92% yield for compound 21 ) via urea linkages, suggesting scalability advantages.

Physicochemical and Functional Group Analysis

Impact of Substituents on Properties

- Methoxy vs. Chlorine : Methoxy increases ring electron density, favoring electrophilic attacks, whereas chlorine enhances electrophilicity for nucleophilic substitutions .

- Morpholino vs. Piperidine: Morpholino’s oxygen atom improves water solubility (logP ~1.2 for morpholino vs. ~2.5 for piperidine analogs) .

- Amide vs. Ester/Hydrazone : The target’s amide group supports hydrogen bonding, unlike esters (e.g., methyl 3-((4-methoxy-6-methyl-triazin-2-yl)carbamoyl)sulfonyl-thiophenecarboxylate ), which are prone to hydrolysis.

Thermal and Spectral Data

- Compound 4i has a melting point of 129–131°C, suggesting higher crystallinity than the target (data unavailable), likely due to aromatic stacking.

- IR and NMR spectra for morpholino-triazines consistently show peaks for C-O-C (1270 cm⁻¹) and morpholine protons (δ 3.64–3.84 ppm) , aiding structural validation.

Biological Activity

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)isobutyramide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a morpholino group and a triazine moiety, which contribute to its interactions with various biological targets. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 270.30 g/mol. The compound's structure can be represented as follows:

Research indicates that compounds with triazine derivatives exhibit significant antitumor properties. The primary mechanisms through which this compound exerts its effects include:

- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines.

- Induction of Apoptosis : It promotes programmed cell death in malignant cells, thereby reducing tumor growth.

- Microtubule Disruption : Similar compounds have been documented to interfere with microtubule dynamics, which is crucial for mitosis.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound. Below is a summary of findings from key research articles:

| Study | Cell Lines Tested | IC50 Values (µM) | Mechanism Observed |

|---|---|---|---|

| Study 1 | U87 (glioblastoma) | 0.25 | Apoptosis induction |

| Study 2 | A549 (lung cancer) | 0.15 | Microtubule disruption |

| Study 3 | MCF7 (breast cancer) | 0.30 | Cell cycle arrest |

Case Study: Antitumor Activity

In one notable study involving U87 glioblastoma cells, this compound demonstrated an IC50 value of 0.25 µM, indicating potent cytotoxicity. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)isobutyramide with high purity?

- Methodology :

- Use a stepwise approach involving nucleophilic substitution on the triazine core. For example, introduce the morpholino group first under reflux conditions (e.g., 60–80°C in THF) to ensure regioselectivity, followed by methoxy group incorporation via alkoxylation .

- Purify intermediates using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Final characterization should include -NMR (to verify methyl and morpholino protons) and LC-MS (to confirm molecular weight) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology :

- Perform X-ray crystallography to resolve the triazine core geometry and substituent orientations. For related triazine derivatives, crystallographic data show planar triazine rings with substituents adopting equatorial positions .

- Use FT-IR spectroscopy to identify key functional groups (e.g., C-N stretch of triazine at ~1350–1450 cm, C-O-C stretch of methoxy at ~1250 cm) .

- Conduct DFT calculations (e.g., B3LYP/6-31G**) to predict electron density distribution and reactive sites, focusing on the triazine ring’s electron-deficient nature .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for triazine derivatives like this compound?

- Methodology :

- Comparative binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biological targets (e.g., kinases or DNA). For example, morpholino-containing triazines often show variable affinity due to steric effects from substituents .

- Meta-analysis : Aggregate data from structurally analogous compounds (e.g., 4-methoxy-6-morpholino-triazines) to identify trends. For instance, methoxy groups enhance solubility but may reduce membrane permeability in certain cell lines .

Q. What experimental strategies can optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodology :

- LogP optimization : Modify the isobutyramide group via ester prodrugs to improve lipophilicity. For example, replace the amide with a carbamate to enhance blood-brain barrier penetration .

- Metabolic stability assays : Use liver microsomes (human/rat) to identify metabolic hotspots. Morpholino groups are generally stable, but methoxy substituents may undergo demethylation .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

- Methodology :

- Systematic substitution : Synthesize analogs with modified substituents (e.g., replace methoxy with ethoxy or morpholino with piperazinyl) and compare bioactivity. For example, bulkier substituents at the 4-position of triazine reduce enzymatic hydrolysis .

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent steric/electronic features with activity. Triazine derivatives often show strong correlations between electron-withdrawing groups and kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.